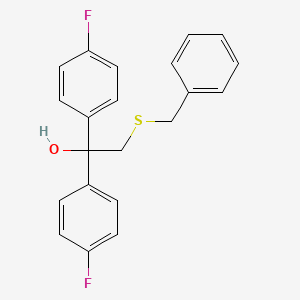

![molecular formula C11H10F3N3O2 B2959762 L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- CAS No. 92367-16-3](/img/structure/B2959762.png)

L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

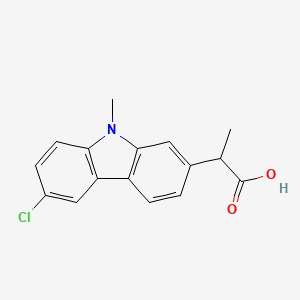

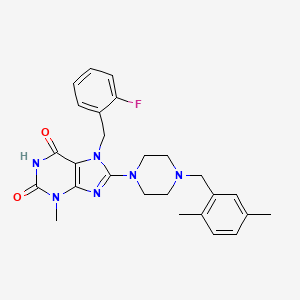

L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is a chemical compound with the molecular formula C10H10F3NO2 . It is also known by other names such as 4-(Trifluoromethyl)-L-phenylalanine . This compound has a molecular weight of 233.19 g/mol .

Molecular Structure Analysis

The compound has a complex molecular structure. The IUPAC name for this compound is (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.19 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.科学的研究の応用

Photoactivatable Analogs for Protein Synthesis Studies

L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, serves as a photoactivatable analog of phenylalanine, utilized in the study of protein synthesis and tRNA aminoacylation. In research conducted by Baldini et al. (1988), this compound was used to mischarge Escherichia coli tRNAPhe, demonstrating its ability to stimulate protein synthesis in vitro by creating biologically active misaminoacylated tRNAPhe. This application is pivotal for understanding the mechanisms of protein synthesis and the role of tRNA in this process, providing a tool for biochemical studies that require precise manipulation of protein translation processes (Baldini, Martoglio, Schachenmann, Zugliani, & Brunner, 1988).

Enhancing Phenylalanine Production

The compound also finds applications in enhancing the production of L-Phenylalanine itself, crucial for both food and medicinal uses. Ding et al. (2016) developed an in vitro system to quantitatively investigate phenylalanine biosynthesis in E. coli, identifying key enzymes that influence its yield. This research provides a foundation for biotechnological approaches to increase the production of this important amino acid, offering potential improvements in the efficiency of producing phenylalanine for various applications (Ding, Liu, Xu, Zheng, Li, Zhang, & Sun, 2016).

Photoaffinity Labeling for Receptor-Ligand Interactions

In another study, Fillion et al. (2006) demonstrated the use of a carbene-generating diazirine phenylalanine derivative for photoaffinity labeling, comparing its reactivity and selectivity to widely used photoprobes. This application is significant for mapping ligand-receptor interactions, offering a powerful tool for identifying contact points in peptidergic receptors and understanding the molecular basis of ligand binding (Fillion, Deraët, Holleran, & Escher, 2006).

Metabolic Engineering for Biochemical Production

The role of L-Phenylalanine derivatives extends into metabolic engineering, where it's used to investigate and optimize the production pathways of amino acids. Báez-Viveros et al. (2004) explored the effects of phosphotransferase system inactivation and overexpression of feedback inhibition resistant genes on the yield of L-Phenylalanine synthesized from glucose in E. coli. This work highlights the compound's utility in enhancing biochemical production through genetic and metabolic manipulation, providing insights into improving industrial microbial synthesis processes (Báez-Viveros, Osuna, Hernández-Chávez, Soberón, Bolivar, & Gosset, 2004).

Elucidating Enzymatic Mechanisms

Furthermore, Hashimoto et al. (2000) synthesized novel cinnamic acid analogues incorporating the L-Phenylalanine derivative to study the properties of phenylalanine ammonia-lyase (PAL), an enzyme critical for phenylpropanoid biosynthesis. This research underscores the compound's application in elucidating enzyme mechanisms and regulatory pathways, contributing to our understanding of metabolic processes important for plant growth and defense (Hashimoto, Hatanaka, & Nabeta, 2000).

特性

IUPAC Name |

(2S)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGXDARRSCSGOG-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

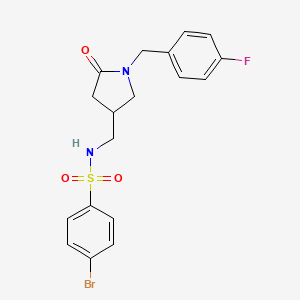

![N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2959691.png)

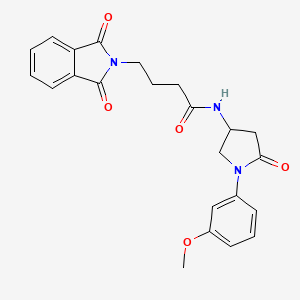

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2959696.png)

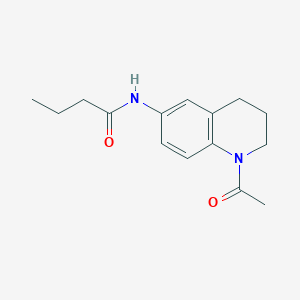

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959698.png)

![N-[3-[2-ethylsulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2959701.png)